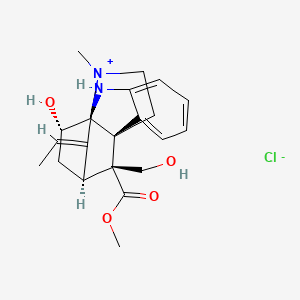

Echitamine (chloride)

Description

Significance of Monoterpene Indole (B1671886) Alkaloids in Chemical Biology Research

Monoterpene indole alkaloids (MIAs) represent a large and structurally diverse family of natural products. numberanalytics.comrsc.org This class of compounds is characterized by a core indole moiety derived from tryptophan and a C9 or C10 monoterpene unit originating from secologanin. nih.gov The vast structural diversity of MIAs is a result of various enzymatic modifications and rearrangements of the initial strictosidine (B192452) scaffold. nih.govthieme-connect.com

The significance of MIAs in chemical biology research stems from their wide range of potent biological activities. numberanalytics.comresearchgate.net Many MIAs have found clinical use as pharmaceuticals, including the anticancer agents vinblastine (B1199706) and vincristine, the antihypertensive drug reserpine, and the antiarrhythmic ajmaline. nih.govresearchgate.net The complex and often densely functionalized structures of MIAs present formidable challenges and opportunities for synthetic chemists, driving the development of novel synthetic methodologies. numberanalytics.comnih.gov Furthermore, studying the biosynthesis of these alkaloids provides valuable insights into the enzymatic machinery that nature employs to construct such complex molecules, which can be harnessed for biotechnological applications. numberanalytics.comrsc.org

Historical Context of Echitamine (chloride) Research within Natural Products Chemistry

The history of echitamine is deeply rooted in the early explorations of natural products chemistry. The first akuammiline (B1256633) alkaloid, echitamine, was isolated in 1875 and initially described in 1880. thieme-connect.comthieme-connect.com For over a century, the exceptional and complex structure of echitamine and its related akuammiline alkaloids posed a significant challenge to chemists. thieme-connect.com It wasn't until 125 years after its initial isolation that the first successful total synthesis was achieved, a testament to its intricate molecular architecture. thieme-connect.com

Echitamine is predominantly isolated from the stem bark and roots of Alstonia species, such as Alstonia scholaris and Alstonia boonei. researchgate.nettandfonline.com Historically, extracts from these plants have been used in traditional medicine for various ailments. researchgate.netnih.gov Early phytochemical investigations focused on isolating and characterizing the active constituents, leading to the identification of echitamine as a major component. itmedicalteam.pl Subsequent research has delved into its pharmacological properties, revealing a range of biological activities. tandfonline.comscite.ai The pursuit of its total synthesis has been a significant endeavor in organic chemistry, with successful routes being reported in more recent years, further enabling the exploration of its chemical and biological properties. researchgate.netnih.govlookchem.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H29ClN2O4 |

|---|---|

Molecular Weight |

420.9 g/mol |

IUPAC Name |

methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate;chloride |

InChI |

InChI=1S/C22H29N2O4.ClH/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3;/h4-8,16,18,23,25-26H,9-13H2,1-3H3;1H/q+1;/p-1/b14-4-;/t16-,18-,20-,21-,22-,24?;/m0./s1 |

InChI Key |

QYXFKPCRGWUWAM-KKWFITTBSA-M |

Isomeric SMILES |

C/C=C\1/C[N+]2(CC[C@@]34[C@@]2([C@H](C[C@@H]1[C@@]3(CO)C(=O)OC)O)NC5=CC=CC=C45)C.[Cl-] |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C.[Cl-] |

Origin of Product |

United States |

Chemical and Physical Properties

Echitamine chloride is the salt form of the alkaloid echitamine. Its chemical properties are defined by its complex, polycyclic structure.

| Property | Value |

| Molecular Formula | C₂₂H₂₉ClN₂O₄ |

| Molecular Weight | 420.93 g/mol |

| IUPAC Name | methyl (1S,2R,4S,6S,7S,13S,15R)-6,13-dihydroxy-4-ethyl-12-methylidene-5-methyl-1,9-diazapentacyclo[10.6.1.0¹,¹⁵.0².⁷.0⁹,¹³]nonadeca-10,12-dien-14-one |

| CAS Number | 6878-36-0 |

| Appearance | Powder |

| Melting Point | 206°C |

Data sourced from lifetechindia.com

Biosynthesis and in Vitro Production Research

Putative Biosynthetic Pathway Elucidation of Echitamine (chloride)

The biosynthesis of echitamine is a complex process that is not yet fully understood. It is believed to follow the general pathway for monoterpenoid indole (B1671886) alkaloids, which begins with the condensation of tryptamine, derived from the shikimate pathway, and secologanin, produced via the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathway. nih.govresearchgate.net This initial reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, a key intermediate for numerous indole alkaloids. cdri.res.in

From strictosidine, a series of intricate enzymatic reactions, including cyclizations, rearrangements, and redox steps, are thought to lead to the formation of the echitamine skeleton. cdri.res.in While the exact intermediates and enzymes are still under investigation, it is hypothesized that the pathway proceeds through compounds like preakuammicine and vobasine. cdri.res.in The final steps would involve the creation of the distinctive cage-like structure of echitamine. cdri.res.in The chloride form of echitamine is a salt that can be formed during extraction and purification processes.

Callus Culture Protocols for Echitamine (chloride) Production

In vitro production using plant tissue culture presents a promising alternative to extracting echitamine from its natural source, Alstonia scholaris. researchgate.netcdri.res.in Callus cultures, which are masses of undifferentiated plant cells, have been a primary focus of this research. researchgate.netnih.gov

Optimization of Plant Growth Regulators for Callus Induction

The induction and growth of callus are heavily influenced by plant growth regulators (PGRs) in the culture medium. mdpi.comcdnsciencepub.com Auxins and cytokinins are the principal PGRs used to control cell division and differentiation. nih.gov Research on Alstonia scholaris has demonstrated that the type and concentration of these PGRs are critical for successful callus induction. researchgate.netcdri.res.in For instance, studies have explored various combinations of 2,4-dichlorophenoxyacetic acid (2,4-D), an auxin, and 6-furfurylaminopurine (FAP), a cytokinin, in Murashige and Skoog (MS) medium. researchgate.netcdri.res.in One study found that the best induction and proliferation of callus occurred with a combination of 0.5 mg/L of both 2,4-D and FAP. researchgate.netcdri.res.in

**Table 1: Effect of Plant Growth Regulators on Callus Induction in *Alstonia scholaris***

| Plant Growth Regulator Combination (mg/L) | Callus Induction and Proliferation Response |

| 2,4-D (0.5) + FAP (0.5) | Best induction and proliferation of callus. researchgate.netcdri.res.in |

| 2,4-D (0.5) + FAP (0.3) | Supported callus proliferation. cdri.res.in |

| 2,4-D (0.3) + FAP (0.5) | Resulted in compact, light-green, and semi-dry callus. cdri.res.in |

Elicitor Effects on Echitamine (chloride) Biosynthesis in Cell Cultures

Elicitors are substances that can trigger defense responses in plant cells, often leading to increased production of secondary metabolites. cropj.comconicet.gov.arnih.gov The application of elicitors is a common strategy to enhance the biosynthesis of valuable compounds in plant cell cultures. researchgate.netnih.gov Both biotic elicitors (derived from living organisms) and abiotic elicitors (non-living factors) have been investigated for their ability to boost echitamine production in Alstonia scholaris cultures. researchgate.net

For example, yeast extract, a biotic elicitor, has been shown to increase echitamine production. researchgate.netcdri.res.in In one study, the application of 150 mg/L of yeast extract to a culture medium containing 0.5 mg/L 2,4-D and 0.3 mg/L FAP resulted in a more than two-fold increase in echitamine production. researchgate.netcdri.res.in Other elicitors, such as methyl jasmonate and salicylic (B10762653) acid, have also been found to enhance the accumulation of indole alkaloids in Alstonia scholaris callus cultures. researchgate.net A study reported a significant, approximately 52.7-fold, enrichment of echitamine when the suspension culture was treated with 100 µM of methyl jasmonate for a 2-day period. researchgate.net

Table 2: Effect of Elicitors on Echitamine Production in Alstonia scholaris Cell Cultures

| Elicitor | Concentration | Incubation Period | Fold Increase in Echitamine |

| Yeast Extract | 150 mg/L | 5 days | >2-fold. researchgate.netcdri.res.in |

| Methyl Jasmonate | 100 µM | 2 days | ~52.7-fold. researchgate.net |

Enrichment Strategies for Echitamine (chloride) in In Vitro Systems

In addition to optimizing growth media and using elicitors, other strategies can be employed to increase the yield of echitamine from in vitro cultures. These include precursor feeding and the selection of high-producing cell lines.

Precursor feeding involves supplying the building blocks of the desired compound to the cell culture. researchgate.net The idea is that the availability of these precursors may be a limiting factor in the biosynthetic pathway. researchgate.net For echitamine, feeding the cultures with its precursors, such as tryptamine, can enhance its production. researchgate.net

Another crucial strategy is the selection of high-producing cell lines. cropj.com This involves screening numerous callus lines to identify those that naturally produce higher levels of echitamine. cropj.com These superior cell lines can then be propagated and used for larger-scale production, potentially in bioreactors, to ensure a consistent and high yield of the target compound.

Mechanistic and Pharmacological Research Preclinical and in Vitro

Investigation of Cellular and Molecular Mechanisms of Action

Echitamine chloride has demonstrated a potent ability to induce apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.comglpbio.comdcchemicals.com A key indicator of apoptosis is the fragmentation of DNA, a process that has been observed in neoplastic cells upon treatment with echitamine chloride. medchemexpress.comglpbio.comdcchemicals.comtargetmol.cn This suggests that the compound can trigger the intrinsic cellular machinery for self-destruction in cancer cells.

Research has shown that the cytotoxic effect of echitamine chloride is concentration-dependent. In a study involving multiple human cancer cell lines, including HeLa, HepG2, HL-60, KB, and MCF-7, exposure to increasing concentrations of echitamine chloride resulted in a corresponding increase in cell death. Among these, KB cells exhibited the highest sensitivity to the compound. Furthermore, in vivo studies using mice with Ehrlich ascites carcinoma (EAC) have corroborated these findings, showing a dose-dependent increase in survival rates with echitamine chloride treatment.

The following table summarizes the observed effects of echitamine chloride on various cancer cell lines:

| Cell Line | Observed Effect | Reference |

| HeLa, HepG2, HL-60, KB, MCF-7 | Concentration-dependent cell killing | |

| KB | Most sensitive to echitamine chloride | |

| LAN-1 | Increased DNA fragmentation | targetmol.cn |

| Ehrlich Ascites Carcinoma (in vivo) | Dose-dependent increase in survival |

A critical aspect of echitamine chloride's mechanism of action is its ability to interfere with the respiratory processes of malignant cells. nih.govresearchgate.netresearchgate.net Studies on Sarcoma-180 (S-180) cells have revealed that echitamine chloride affects both cellular and mitochondrial respiration. nih.govsphinxsai.comphcogrev.com This disruption of the fundamental energy-producing processes within the cell leads to a reduction in the cellular energy pool, which is a critical factor in the loss of viability of these cancer cells. nih.govresearchgate.netresearchgate.net By inhibiting mitochondrial respiration, echitamine chloride forces cancer cells, which often have impaired mitochondrial function to begin with, into a state of energy crisis. nih.gov

Malignant tumors are characterized by a high rate of glycolysis, a metabolic pathway that breaks down glucose to produce energy. nih.govresearchgate.netresearchgate.net Echitamine chloride has been shown to inhibit glycolysis in Sarcoma-180 cells. nih.govscribd.com Research has demonstrated its impact on several key aspects of energy metabolism.

The compound affects the utilization of both glucose and pyruvate (B1213749) in S-180 cells and their cell-free homogenates. nih.gov Furthermore, it influences the levels of crucial glycolytic enzymes. nih.govresearchgate.net A particular focus has been on hexokinase, which exists in both cytosolic and particulate forms in cancer cells, and lactate (B86563) dehydrogenase. nih.govresearchgate.netresearchgate.net Echitamine chloride has been shown to have a differential effect on the total, cytosolic, and particulate forms of hexokinase. nih.govresearchgate.netresearchgate.net The inhibition of these key metabolic pathways and enzymes contributes significantly to the cytotoxic effects of the compound. nih.gov

The table below details the specific effects of echitamine chloride on the energy metabolism of Sarcoma-180 cells:

| Metabolic Process/Enzyme | Effect of Echitamine Chloride | Reference |

| Cellular Respiration | Affected | nih.govsphinxsai.comphcogrev.com |

| Mitochondrial Respiration | Affected | nih.govsphinxsai.comphcogrev.com |

| Glucose Utilization | Affected | nih.gov |

| Pyruvate Utilization | Affected | nih.gov |

| Lactate Formation | Affected | nih.gov |

| Hexokinase (Total, Cytosolic, and Particulate) | Levels affected | nih.govresearchgate.netresearchgate.net |

| Lactate Dehydrogenase | Levels affected | nih.govresearchgate.net |

Echitamine chloride plays a significant role in modulating oxidative stress within the context of cancer. researchgate.net In fibrosarcoma-bearing rats, the compound has been shown to correct altered levels of lipid peroxidation to near normal. nih.gov Oxidative stress is a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. nih.gov

Furthermore, echitamine chloride treatment has been found to reverse the decrease in liver glutathione (B108866) content observed in these animals. nih.gov Glutathione is a critical antioxidant that helps protect cells from oxidative damage. nih.gov The activities of key antioxidant enzymes, including glutathione peroxidase, superoxide (B77818) dismutase, and catalase, which are typically lowered in the presence of fibrosarcoma, were also restored to near-normal levels following treatment with echitamine chloride. phcogrev.comnih.gov This suggests that part of its anticancer effect may be attributed to its ability to restore the cellular antioxidant defense system. nih.gov

The following table outlines the impact of echitamine chloride on markers of oxidative stress in fibrosarcoma:

| Marker | Effect of Echitamine Chloride | Reference |

| Lipid Peroxidation | Corrected to near-normal levels | nih.gov |

| Liver Glutathione Content | Reversed decrease to near-normal levels | nih.gov |

| Glutathione Peroxidase Activity | Reversed decrease to near-normal levels | nih.gov |

| Superoxide Dismutase Activity | Reversed decrease to near-normal levels | nih.gov |

| Catalase Activity | Reversed decrease to near-normal levels | nih.gov |

Cancer can impair the body's natural drug-metabolizing systems. Echitamine chloride has been shown to modulate the microsomal drug detoxifying system in mice with Sarcoma-180. sphinxsai.comnih.govresearchgate.net In these tumor-bearing mice, the levels of several key components of this system are decreased. nih.gov

Treatment with echitamine chloride has been observed to correct these levels to near normal. nih.gov This includes the levels of microsomal protein, cytochrome P-450, and cytochrome b5. nih.gov Additionally, the activities of NADH-cytochrome c reductase and NADPH-cytochrome c reductase were also restored. nih.gov Studies involving the incorporation of 3H-Phenylalanine have indicated that the synthesis of apoproteins is altered in tumor-bearing animals and that this alteration is also corrected by echitamine chloride treatment. nih.gov This restoration of the drug-detoxifying system suggests another dimension to the compound's therapeutic potential. nih.govscispace.com

The table below summarizes the effects of echitamine chloride on the microsomal drug detoxifying system in Sarcoma-180 bearing mice:

| Component/Enzyme | Effect of Echitamine Chloride in Tumor-Bearing Mice | Reference |

| Microsomal Protein | Corrected decreased levels to near normal | nih.gov |

| Cytochrome P-450 | Corrected decreased levels to near normal | nih.gov |

| Cytochrome b5 | Corrected decreased levels to near normal | nih.gov |

| NADH-Cytochrome C-Reductase | Corrected decreased levels to near normal | nih.gov |

| NADPH-Cytochrome C-Reductase | Corrected decreased levels to near normal | nih.gov |

| Glucose-6-Phosphatase | Corrected decreased levels to near normal | nih.gov |

| Apoprotein Synthesis | Corrected altered synthesis to near normal | nih.gov |

Role in Oxidative Stress Modulation (e.g., Lipid Peroxidation, Glutathione Metabolism)

Identification of Pharmacological Targets

Echitamine is classified as an akuammiline (B1256633) alkaloid, a family of compounds that act as ligands for a diverse set of molecular targets. nih.gov This interaction with multiple targets is likely responsible for the wide range of pharmacological activities observed. nih.gov

One specific pharmacological target that has been identified for echitamine chloride is pancreatic lipase (B570770). medchemexpress.comglpbio.comglpbio.com It has been shown to inhibit this enzyme with an IC50 value of 10.92 μM. medchemexpress.comglpbio.comglpbio.com The inhibition of pancreatic lipase is a mechanism relevant to controlling obesity and may have implications in cancer metabolism. While research points to echitamine's interaction with multiple cellular components, further studies are needed to fully elucidate all of its direct pharmacological targets and the downstream pathways they modulate.

Interactions with Specific Enzymes and Signaling Pathways

The anti-tumor effects of echitamine chloride are associated with its influence on various cellular and mitochondrial functions. It has been shown to affect both cellular and mitochondrial respiration, which leads to a decrease in the cellular energy pool and subsequent loss of viability in Sarcoma-180 (S-180) cells. phcogrev.comjmaps.in

In fibrosarcoma-bearing rats, treatment with echitamine chloride led to the normalization of altered plasma and liver enzyme activities, including transaminases and gamma-glutamyl transpeptidase. nih.gov The compound also corrected lipid peroxidation levels. nih.gov Furthermore, echitamine chloride treatment reversed the decrease in liver glutathione content and the reduced activities of antioxidant enzymes such as glutathione peroxidase, superoxide dismutase, and catalase. nih.gov

In Vitro Anti-Proliferative and Cytotoxic Activity Research

Evaluation in Various Neoplastic Cell Lines (e.g., HeLa, HepG2, HL60, KB, MCF-7)

Echitamine chloride has demonstrated cytotoxic effects against a range of human neoplastic cell lines in vitro. mathewsopenaccess.comresearchgate.netglobalresearchonline.netunitywomenscollege.ac.in Studies have shown a concentration-dependent killing of HeLa (cervical cancer), HepG2 (liver cancer), HL60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer) cells. researchgate.netunitywomenscollege.ac.inoup.comresearchgate.net Among these, KB cells were found to be the most sensitive to the cytotoxic effects of echitamine chloride. oup.com The alkaloid fraction of Alstonia scholaris, which contains echitamine, also showed significant inhibitory activity against these cell lines. researchgate.net

The IC₅₀ values for an alkaloid fraction of A. scholaris were determined to be 5.53 µg/mL for HeLa, 25 µg/mL for HepG2, 11.16 µg/mL for HL60, 10 µg/mL for KB, and 29.76 µg/mL for MCF-7 cells. researchgate.net

Synergistic Effects with Other Agents in Cell Cultures (e.g., Vitamin A)

Research has indicated that the cytotoxic effects of echitamine chloride can be enhanced when used in combination with other agents. phcogrev.com One study specifically investigated the synergistic effects of echitamine chloride and vitamin A on Ehrlich ascites carcinoma (EAC) cell cultures in vitro. phcogrev.comjapsonline.com This suggests a potential for combination therapies to improve the anti-tumor efficacy of echitamine. The mechanism is thought to be a free-radical-dependent action. phcogrev.com

Preclinical In Vivo Studies of Pharmacological Activities (Mechanism-Focused)

Anti-tumor Activity in Animal Models (e.g., Fibrosarcoma, Ehrlich Ascites Carcinoma)

The anti-tumor potential of echitamine chloride has been evaluated in several preclinical animal models. In a study using a methylcholanthrene-induced fibrosarcoma model in rats, subcutaneous injection of echitamine chloride resulted in a significant regression of tumor growth. nih.gov This effect was accompanied by the restoration of key biochemical markers. nih.gov

In mice bearing Ehrlich Ascites Carcinoma (EAC), treatment with echitamine chloride showed a dose-dependent increase in anti-tumor activity, as evidenced by an increased number of surviving animals compared to untreated controls. oup.com Administration of the compound led to an elevation in the median survival time of the EAC-bearing mice. oup.com Mechanistically, the treatment was associated with a time-dependent increase in lipid peroxidation and a decrease in glutathione concentration in the EAC cells. oup.com The anti-tumor activity of the alkaloid fraction of Alstonia scholaris has also been demonstrated in EAC-bearing mice, showing a dose-dependent remission of tumors. researchgate.net

Influence on Tumor Growth Regression in Preclinical Models

Ehrlich Ascites Carcinoma (EAC) Model

In studies utilizing mice bearing Ehrlich ascites carcinoma (EAC), Echitamine chloride has been shown to possess significant anti-tumor activity. chemfaces.com The administration of Echitamine chloride resulted in a dose-dependent increase in the survival of tumor-bearing mice compared to untreated controls. chemfaces.com This suggests a direct impact on the progression of the carcinoma. The treatment was found to be most effective at a specific concentration, beyond which toxic effects were observed. chemfaces.com

The anti-tumor activity of Echitamine chloride in the EAC model is further supported by its effect on key biochemical markers associated with cancer progression. A time-dependent increase in lipid peroxidation and a corresponding decrease in glutathione concentration were observed in EAC mice treated with Echitamine chloride. chemfaces.com This indicates that the compound may exert its anti-tumor effects through the induction of oxidative stress within the cancer cells.

| Parameter | Observation in EAC Model | Reference |

| Survival | Dose-dependent increase in the number of survivors. chemfaces.com | chemfaces.com |

| Median Survival Time (MST) | Increased to 30.5 days with optimal dose, compared to 19 days in the control group. chemfaces.com | chemfaces.com |

| Lipid Peroxidation | Time-dependent elevation, peaking at 6 hours post-treatment. chemfaces.com | chemfaces.com |

| Glutathione Concentration | Time-dependent decline, with a maximum reduction at 3 hours post-treatment. chemfaces.com | chemfaces.com |

Fibrosarcoma Model

Preclinical research involving a methylcholanthrene-induced fibrosarcoma model in rats has also provided evidence for the tumor regressive properties of Echitamine chloride. nih.govphcogrev.com Subcutaneous administration of the compound led to a significant regression in tumor growth. nih.gov

The anti-cancer effects in this model were associated with the normalization of altered biochemical parameters. In fibrosarcoma-bearing rats, the activities of plasma and liver transaminases, as well as gamma-glutamyl transpeptidase, were corrected to near-normal levels following treatment with Echitamine chloride. nih.gov Furthermore, the treatment reversed the decrease in liver glutathione content and the lowered activities of key antioxidant enzymes such as glutathione peroxidase, superoxide dismutase, and catalase. nih.gov These findings suggest that Echitamine chloride's mechanism in fibrosarcoma regression involves the modulation of oxidative stress and the restoration of normal enzyme activities. nih.gov In vitro studies on fibrosarcoma cells further demonstrated that Echitamine chloride could reduce cell viability and the incorporation of [3H]-thymidine, indicating an inhibitory effect on DNA synthesis and cell proliferation. jst.go.jp

| Parameter | Observation in Fibrosarcoma Model | Reference |

| Tumor Growth | Significant regression observed. nih.govphcogrev.com | nih.govphcogrev.com |

| Plasma and Liver Enzymes | Altered activities of transaminases and gamma-glutamyl transpeptidase corrected to near-normal levels. nih.gov | nih.gov |

| Antioxidant Status | Reversed the decrease in liver glutathione content and the activities of glutathione peroxidase, superoxide dismutase, and catalase. nih.gov | nih.gov |

| Cell Viability (in vitro) | Reduction in fibrosarcoma cell viability. jst.go.jp | jst.go.jp |

| DNA Synthesis (in vitro) | Reduction in [3H]-thymidine incorporation. jst.go.jp | jst.go.jp |

Structure Activity Relationship Sar Studies of Echitamine Chloride

Elucidation of Key Structural Motifs for Biological Activity

The biological profile of echitamine is diverse, with reports of cytotoxic, pancreatic lipase (B570770) inhibitory, and anticataract activities. acs.orgresearchgate.netresearchgate.netingentaconnect.com The elucidation of the specific structural motifs responsible for these actions is an ongoing area of research, primarily explored through comparative studies and the synthesis of inspired analogues.

The rigid, sterically congested pentacyclic scaffold of echitamine is fundamental to its biological activities. researchgate.net This complex framework orients its functional groups in a specific three-dimensional arrangement, facilitating interactions with biological targets. One of the most notable features of echitamine is the permanently charged quaternary ammonium (B1175870) cation, which distinguishes it from many other alkaloids in its class that possess a tertiary amine. researchgate.net This positive charge can play a critical role in forming strong ionic interactions with anionic sites within protein targets.

Pancreatic Lipase Inhibition: Echitamine is a known inhibitor of pancreatic lipase (PL), a key enzyme in dietary fat digestion, with a reported IC50 value of 10.92 μM. researchgate.net This activity makes its scaffold an interesting starting point for anti-obesity drug design. A study focused on echitamine-inspired hybrid analogues provides insight into the SAR for PL inhibition. medsci.orgchemrxiv.org In this research, new molecules combining an indole (B1671886) core with a thiazolidinedione (TZD) moiety were synthesized and evaluated. The results showed that specific analogues displayed potent PL inhibitory activity, highlighting the importance of the indole nucleus as a scaffold.

| Analogue | Structure | Activity (IC₅₀) |

| Analogue 7k | Indole-Thiazolidinedione Hybrid | 11.36 µM |

| Analogue 7p | Indole-Thiazolidinedione Hybrid | 11.87 µM |

This interactive table presents data on echitamine-inspired analogues and their pancreatic lipase inhibitory activity. The structures shown are representative of the class of compounds synthesized.

These findings suggest that while the core indole structure of echitamine is a key contributor to binding, the addition of other functional groups, like the TZD ring, can modulate this activity. Molecular docking studies further support these findings, suggesting that the analogues bind competitively to the enzyme's active site. medsci.orgchemrxiv.org

Comparative Analysis with Related Akuammiline (B1256633) Alkaloids

The akuammiline alkaloid family, to which echitamine belongs, is characterized by a common cage-like framework derived from the precursor geissoschizine. medsci.orgnih.gov Despite sharing a core structure, minor modifications in functional groups and stereochemistry among its members result in a wide array of distinct pharmacological activities. medchemexpress.euacs.org This diversity underscores the importance of specific structural features in determining the biological target. Echitamine's reported cytotoxic activity contrasts sharply with the primary activities of its close relatives. medchemexpress.euacs.org

For example, pseudoakuammigine acts as an opioid receptor agonist, while corymine (B1239757) is an antagonist of the glycine (B1666218) receptor. medchemexpress.euacs.org Akuammicine is another related alkaloid that has been identified as a potent and selective agonist of the kappa opioid receptor (κOR). dntb.gov.ua The structural variations responsible for these different pharmacological profiles are subtle but significant. Pseudoakuammigine has a tertiary amine instead of echitamine's quaternary nitrogen and features a different ring connectivity, which likely allows it to fit into the binding pocket of opioid receptors. SAR studies on pseudoakuammigine have shown that adding a phenethyl group to the indole nitrogen (N1) can increase its potency at the mu-opioid receptor by 70-fold, demonstrating the sensitivity of this scaffold to modification. dntb.gov.ua

| Compound Name | Primary Biological Activity | Key Structural Differences from Echitamine |

| Echitamine | Cytotoxic, Pancreatic Lipase Inhibitor acs.orgresearchgate.net | - |

| Pseudoakuammigine | Mu-Opioid Receptor Agonist acs.org | Tertiary amine (N4), Furoindoline motif |

| Corymine | Glycine Receptor Antagonist medchemexpress.euacs.org | Different ring structure and functional groups |

| Akuammicine | Kappa Opioid Receptor Agonist dntb.gov.ua | Different ring structure, contains a C=C double bond in the core |

| Strictamine | - | C16 stereoisomer of rhazinoline, different core structure |

| Vincorine | - (Parent compound for a subclass) medchemexpress.eu | Contains a pyrroloindoline motif and a seven-membered azepanyl ring |

This interactive table compares the primary biological activities and key structural features of echitamine and related akuammiline alkaloids.

This comparative analysis reveals that the rigid akuammiline skeleton serves as a versatile scaffold. The presence and nature of the nitrogen atom (tertiary vs. quaternary), the substitution pattern on the indole ring, and the stereochemistry are all critical determinants of the ultimate pharmacological profile.

Impact of Stereochemistry on Pharmacological Profiles

The pharmacological activity of the akuammiline alkaloids is profoundly influenced by their stereochemistry. acs.org These molecules possess multiple stereogenic centers embedded within a rigid, polycyclic framework, meaning that even small changes in the three-dimensional arrangement of atoms can lead to significant differences in biological function.

The biosynthesis of these alkaloids provides a clear illustration of this principle. The cyclization of the key precursor, geissoschizine, is catalyzed by different enzymes that yield products with distinct stereochemistry. medsci.orgnih.gov For example, rhazimal synthase (RHS) enzymes produce the 16R rhazimal stereoisomer, while sarpagan bridge enzymes (SBEs) can generate both 16S and 16R diastereomers. medsci.orgnih.gov This initial stereochemical divergence sets the stage for the biosynthesis of different classes of alkaloids.

Furthermore, downstream enzymes can cause epimerization at key positions, such as C16, generating species-specific stereochemical diversity. nih.gov This enzymatic control over stereochemistry is a key reason for the vast array of naturally occurring akuammiline alkaloids with varied biological activities. A unified synthetic approach to (-)-strictamine and (-)-rhazinoline, which possess different stereochemistry at the C16 position, underscores the challenge and importance of controlling these stereocenters to achieve a target molecule.

While specific studies comparing the pharmacological profiles of different echitamine stereoisomers are not widely available, the data from the broader akuammiline family strongly indicate that the precise stereochemical configuration of echitamine is essential for its observed activities. Any variation in its multiple chiral centers would likely alter its shape, affecting its ability to bind to its molecular targets and thus changing its pharmacological profile.

Synthetic and Semi Synthetic Approaches to Echitamine Chloride and Derivatives

Total Synthesis Strategies for the Echitamine Skeleton

The total synthesis of complex alkaloids like echitamine is a significant achievement in organic chemistry, demonstrating the power of modern synthetic methods to construct elaborate polycyclic systems. The unique structure of echitamine, featuring a strained cage-like framework, requires highly strategic and often innovative approaches.

A notable total synthesis of echitamine was reported that also encompassed the related alkaloids akuammiline (B1256633), rhazicine, and pseudoakuammigine. nih.gov This work highlights a convergent strategy where a common intermediate is used to access a variety of structurally diverse congeners. A key early step involved the construction of the characteristic azabicyclo[3.3.1]nonane motif, which was achieved through a silver-catalyzed internal alkyne cyclization. nih.gov The core pentacyclic scaffold of the akuammiline-type alkaloids was then furnished via a one-pot carbon-oxygen bond cleavage and subsequent carbon-nitrogen bond formation. nih.gov

From this point, the synthesis diverged, with the compound deacetylakuammiline serving as a crucial common intermediate. nih.govresearchgate.net To forge the final structure of echitamine, a position-selective Polonovski-Potier reaction was employed, which, followed by a formal nitrogen migration, successfully formed the core of N-demethylechitamine. nih.gov An alternative pathway to this same key structure utilized a Meisenheimer rearrangement. nih.gov This strategic use of a late-stage common intermediate allows for flexibility and is a powerful approach in natural product synthesis.

| Reaction Type | Purpose in Echitamine Synthesis | Reference |

| Silver-Catalyzed Alkyne Cyclization | Assembly of the azabicyclo[3.3.1]nonane motif | nih.gov |

| Polonovski-Potier Reaction | Building the core of N-demethylechitamine | nih.gov |

| Meisenheimer Rearrangement | Alternative route to the N-demethylechitamine core | nih.gov |

Semi-Synthetic Derivatization for Enhanced Research Utility

Semi-synthesis begins with a natural product isolated from its source and applies chemical modifications to generate new, non-natural derivatives. numberanalytics.com This approach is valuable for creating analogues with potentially enhanced potency, improved pharmacokinetic properties, or novel biological activities that can be used as tools for research. nih.govbharatividyapeeth.edu The functional groups present on the echitamine molecule, such as hydroxyl groups and tertiary amines, are amenable to a variety of chemical transformations.

Common derivatization strategies that could be applied to the echitamine skeleton to enhance its utility in research include:

Acylation and Esterification : The hydroxyl groups can be converted to esters or acylated. This modification can alter the compound's polarity and ability to cross cell membranes. numberanalytics.com

Alkylation and Acylation : The nitrogen atoms can be targeted for modification. For instance, oxidation of a tertiary amine within a similar alkaloid scaffold to its corresponding N-oxide has been reported as a mode of derivatization. researchgate.net

Hydrolysis : The ester group present in echitamine could be hydrolyzed to the corresponding carboxylic acid, creating a new analogue with different physicochemical properties. numberanalytics.com

An example from other alkaloids illustrates the power of this approach; the semi-synthesis of aromatic esters from the natural product galanthamine (B1674398) led to derivatives with a significant increase in antimycobacterial activity, demonstrating how chemical modification can unlock new biological functions for a known scaffold. nih.gov

Development of Synthetic Precursors and Intermediates

The success of a complex total synthesis often hinges on the efficient preparation of key precursors and intermediates. In the synthesis of echitamine, deacetylakuammiline was identified as a pivotal intermediate. nih.govresearchgate.net This single compound serves as a synthetic hub, from which not only echitamine but also other structurally related alkaloids like akuammiline and rhazicine could be prepared. nih.gov This strategy of a common intermediate is highly efficient, as it allows for the exploration of multiple synthetic targets from a single advanced precursor.

The construction of this intermediate itself requires the assembly of simpler building blocks. The synthesis of the azabicyclo[3.3.1]nonane core is a critical step, representing a significant portion of the final structure. nih.gov The development of methods to create such key motifs is a central focus of synthetic research. Generally, the synthesis of complex alkaloid precursors can draw from various starting materials and strategies, including:

Utilizing the "chiral pool" by starting from readily available enantiopure compounds, such as amino acids like D-tryptophan. nih.gov

Building heterocyclic rings, such as the pyrrolidine (B122466) ring found in many alkaloids, from acyclic precursors or by modifying existing ring systems like proline. mdpi.com

Employing versatile chemical building blocks like cyclic imines, which can act as precursors to a wide range of alkaloid structures. mdpi.com

The development of robust and scalable routes to these intermediates is as important as the final steps of the synthesis, as it enables the production of sufficient material for biological studies and further derivatization efforts.

Table of Mentioned Compounds

Analytical Methodologies for Echitamine Chloride Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of Echitamine in plant extracts. Researchers have developed simple, rapid, and sensitive reversed-phase HPLC (RP-HPLC) methods for the simultaneous determination of Echitamine along with other phytochemicals. researchgate.nettandfonline.com A frequently employed method utilizes a silica-based monolithic coupled column, such as the Chromolith RP-18, with an isocratic elution system. tandfonline.comtandfonline.com This system typically consists of a mobile phase like acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 M KH2PO4) with an acid modifier like trifluoroacetic acid, pumped at a flow rate of around 0.5 mL/min. tandfonline.comtandfonline.com Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 254 nm. researchgate.netresearchgate.net These methods demonstrate good linearity over a specific concentration range and have been validated for accuracy, precision, and robustness. researchgate.nettandfonline.com

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC utilizing smaller particle size columns (sub-2-μm), offers significant advantages in terms of speed, resolution, and solvent consumption. japsonline.com UPLC systems, often coupled with mass spectrometry, are used for the quantitative estimation of Echitamine. researchgate.netcdri.res.in For instance, the quantitative analysis of Echitamine in callus cultures of Alstonia scholaris has been successfully performed using a UPLC system equipped with an electrospray ionization source and a triple quadrupole mass spectrometer. cdri.res.in The separation is often achieved on columns like the Accucore C18 using reverse phase isocratic elution with a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. cdri.res.in The transition from HPLC to UPLC allows for faster run times and increased sensitivity, making it a valuable technique for high-throughput analysis. japsonline.com

| Parameter | HPLC Method 1 tandfonline.comtandfonline.com | HPLC Method 2 researchgate.net |

| Column | Chromolith RP-18 coupled column (150 mm × 4.6 mm) | Chromolith RPe-18e (150 x 4.6 mm) |

| Mobile Phase | Acetonitrile: 0.01 M KH2PO4 buffer with 0.1% TFA (20:80, v/v) | Acetonitrile: 0.01 M KH2PO4 buffer with 0.1% TFA |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Detection | 254 nm | 254 nm |

| Linearity Range | 3–15 µg/mL | - |

| LOD | 0.64 µg/mL | 0.083 ppm |

| LOQ | 2.15 µg/mL | 0.250 ppm |

| Recovery | > 99.48% | 101.0-101.5% |

| RSD (Repeatability) | < 1.14% | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Applications

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of Echitamine. When coupled with chromatographic techniques like HPLC or UPLC, it provides a powerful analytical platform. Electrospray ionization (ESI) is a commonly used ionization technique for analyzing Echitamine, and the resulting mass spectra provide crucial information about the molecule's mass and fragmentation patterns. researchgate.net Tandem mass spectrometry (MS/MS) can further enhance structural confirmation by analyzing the fragmentation of a selected precursor ion. cdri.res.in For example, the LC-ESI-MS/MS spectra of Echitamine have been recorded at specific collision energies to confirm its identity in complex mixtures. cdri.res.in

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over conventional MS by providing highly accurate mass measurements (typically to several decimal places). bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, greatly enhancing the confidence in its identification. bioanalysis-zone.comyoutube.com A validated HPTLC-HRMS method has been developed for the quantification of Echitamine, demonstrating the power of combining separation techniques with high-accuracy mass detection. tandfonline.comingentaconnect.comtandfonline.com This approach is particularly useful for distinguishing Echitamine from other co-eluting compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com

| Technique | Application for Echitamine Analysis | Key Findings/Advantages | Citations |

| LC-ESI-MS/MS | Identification and quantification in callus cultures. | Confirmed identity by comparing MS/MS spectra of samples with a standard reference compound. | cdri.res.in |

| HPTLC-HRMS | Quantification in Alstonia scholaris extracts. | Developed a new validated method for quantification; HRMS provides high specificity and accurate mass for confident identification. | tandfonline.comingentaconnect.comtandfonline.com |

| ESI-MS | Structural characterization. | Used alongside NMR for the identification of isolated compounds. | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the qualitative and quantitative analysis of Echitamine in plant extracts. researchgate.net It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.net HPTLC methods for Echitamine have been developed and validated according to International Council on Harmonisation (ICH) guidelines. tandfonline.com

A typical HPTLC method involves applying the sample to a pre-coated silica (B1680970) gel 60 F254 plate. tandfonline.com The separation is achieved by developing the plate in a suitable mobile phase. For Echitamine, an optimized mobile phase has been reported as chloroform (B151607) and methanol (B129727) (e.g., 80:20, v/v) with the addition of a small amount of formic acid. tandfonline.comtandfonline.com After development, the plates are scanned densitometrically at a specific wavelength to quantify the separated compounds. Echitamine has a characteristic Retardation factor (Rf) value in a given solvent system (e.g., Rf = 0.38), which aids in its identification. tandfonline.comtandfonline.com HPTLC can be effectively combined with mass spectrometry (HPTLC-MS) for definitive identification of the separated bands. tandfonline.comingentaconnect.com

| Parameter | HPTLC-HRMS Method tandfonline.comtandfonline.com |

| Stationary Phase | Silica gel G60 F254 TLC plates |

| Mobile Phase | Chloroform: Methanol (80:20, v/v) with 0.04% Formic Acid |

| Retardation factor (Rf) | 0.38 |

| Application | Quantification of Echitamine in Alstonia scholaris extracts. |

| Validation | Performed according to ICH guidelines. |

Spectrophotometric and Spectroscopic Methods (e.g., UV, NMR, IR) for Structural Confirmation

Spectroscopic techniques are fundamental for the unambiguous structural elucidation of isolated Echitamine.

UV Spectroscopy: In HPLC analysis, a UV-Vis detector is commonly used, with Echitamine showing significant absorbance at 254 nm, a wavelength often used for its detection and quantification. tandfonline.comijpsr.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of Echitamine shows characteristic absorption bands that confirm its structure. meral.edu.mm For instance, bands corresponding to O-H and N-H stretching (around 3463.9 cm⁻¹ and 3255.6 cm⁻¹), and an ester C=O group (around 1689.5 cm⁻¹) have been reported, which are consistent with the known structure of Echitamine. meral.edu.mm

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR spectroscopy are powerful tools for determining the precise connectivity of atoms in the Echitamine molecule. The chemical shifts and coupling patterns in the NMR spectra provide detailed structural information that, in combination with MS data, allows for unequivocal identification. researchgate.net

| Spectroscopic Method | Application for Echitamine | Observed Characteristics | Citations |

| UV Spectroscopy | Detection in HPLC | Absorbance at 254 nm | tandfonline.comijpsr.com |

| FT-IR Spectroscopy | Structural Confirmation | O-H and N-H stretching (~3464, ~3256 cm⁻¹), Ester C=O (~1690 cm⁻¹) | meral.edu.mm |

| NMR Spectroscopy | Structural Elucidation | Used alongside ESI-MS to confirm the structure of isolated compounds. | researchgate.net |

Development of Bioanalytical Methods for Echitamine Detection in Biological Matrices (Preclinical)

The development of sensitive and reliable bioanalytical methods is essential for studying the pharmacokinetics and metabolism of Echitamine in preclinical models. Studies in rats have shown that after administration, Echitamine can be detected and quantified in biological fluids like blood and urine. ias.ac.in

One study detailed a method for the quantitative estimation of Echitamine in blood and urine. ias.ac.in After administration to rats, Echitamine was rapidly absorbed and could be detected in the blood within 30 minutes, reaching a maximum concentration at 2 hours. ias.ac.in The drug was cleared from the blood within 6 hours. ias.ac.in In urine, Echitamine was detectable within 2 hours, with the majority excreted within 24 hours. ias.ac.in The method involved extraction of the compound from the biological matrix followed by a colorimetric reaction measured at 500 nm. ias.ac.in Another study utilized gas chromatography to detect Echitamine in the plasma of diabetic rats, identifying it as a minor component among other alkaloids. nih.gov These methods, while foundational, pave the way for the development of more modern and sensitive techniques, such as LC-MS/MS, for robust preclinical pharmacokinetic studies.

| Biological Matrix | Analytical Method | Key Pharmacokinetic Findings (in rats) | Citations |

| Blood | Colorimetric method after extraction | Detectable within 30 min; Peak concentration at 2 h; Cleared by 6 h. | ias.ac.in |

| Urine | Colorimetric method after extraction | Detectable within 2 h; Max excretion between 2-4 h; ~90% excreted in 24 h. | ias.ac.in |

| Plasma | Gas Chromatography | Detected as 1.27% of the total alkaloid fraction. | nih.gov |

Future Directions in Echitamine Chloride Research

Exploration of Novel Pharmacological Targets and Pathways

While Echitamine chloride has demonstrated potential in areas like cancer and as an inhibitor of pancreatic lipase (B570770), the full spectrum of its biological targets remains largely unexplored. medchemexpress.com Future research will likely focus on identifying new pharmacological targets and the associated signaling pathways. This could involve high-throughput screening against a wide array of receptors, enzymes, and other cellular components. For instance, given the structural similarities of Echitamine to other alkaloids with known neurological effects, investigating its potential as a modulator of neurotransmitter systems could be a fruitful avenue. ontosight.ai

Furthermore, exploring its effects on inflammatory pathways and its potential as an antimicrobial agent are areas that warrant deeper investigation. researchgate.net The anti-inflammatory properties of extracts from Alstonia species, which contain Echitamine, suggest that this compound could modulate key inflammatory mediators. researchgate.netresearchgate.net Identifying the specific molecular targets within these pathways could lead to the development of novel anti-inflammatory or anti-infective therapies.

A significant area of interest is the potential of Echitamine and its derivatives to target viral proteins. The main proteinase (3CLpro) and papain-like protease (PLpro) of coronaviruses, for example, are attractive targets for antiviral drug development. frontiersin.org Investigating the inhibitory activity of Echitamine chloride against these and other viral enzymes could uncover new therapeutic applications in the fight against infectious diseases.

Advanced Biosynthetic Pathway Engineering for Sustainable Production

The natural abundance of Echitamine in plants can be low and variable, making its extraction for research and potential therapeutic use challenging and unsustainable. ontosight.ai Therefore, a critical area of future research is the development of advanced biosynthetic pathway engineering techniques for its sustainable production. This involves elucidating the complete biosynthetic pathway of Echitamine in its native plant species, such as Alstonia scholaris. nih.gov

Recent advances in genomics and transcriptomics have enabled the identification of candidate genes involved in the biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs). nih.gov By understanding the enzymes responsible for the intricate steps in Echitamine's formation, from the precursor geraniol (B1671447) to the complex indole alkaloid structure, researchers can engineer microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce Echitamine. phdcourses.dkjmicrobiol.or.kr This approach, known as synthetic biology, offers a promising alternative to traditional chemical synthesis or extraction from natural sources, ensuring a stable and scalable supply of the compound. phdcourses.dkmdpi.com

Metabolic engineering strategies can be employed to optimize the production yields in these microbial factories. This may involve overexpressing key biosynthetic genes, knocking out competing metabolic pathways, and optimizing fermentation conditions. phdcourses.dkresearchgate.net The successful implementation of these techniques will be crucial for the large-scale and cost-effective production of Echitamine chloride for further research and potential clinical applications.

Rational Design of Echitamine (chloride) Derivatives through SAR-Guided Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For Echitamine chloride, future research will focus on the rational design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying different functional groups on the Echitamine scaffold, researchers can identify key structural features responsible for its therapeutic effects. colab.ws

For example, SAR studies could focus on modifying the indole nucleus, the quinuclidine (B89598) ring system, or the various substituents to enhance its anticancer activity or its inhibitory effect on specific enzymes. a2bchem.com This approach allows for the creation of a library of Echitamine derivatives that can be screened for enhanced biological activity and reduced off-target effects. nih.gov

The insights gained from SAR studies will guide the synthesis of more targeted and effective therapeutic agents. This process of iterative design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and will be instrumental in unlocking the full therapeutic potential of Echitamine-based compounds. colab.ws

Integration of In Silico Approaches (e.g., Molecular Docking) in Mechanistic Studies

In silico approaches, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between a ligand, like Echitamine chloride, and its biological target at the molecular level. nih.gov These computational methods can provide valuable insights into the binding mode, affinity, and specificity of Echitamine for its target proteins, complementing experimental data and guiding further research.

Molecular docking studies can be used to predict how Echitamine chloride binds to the active site of an enzyme or the binding pocket of a receptor. dergipark.org.tr This information can help to explain its mechanism of action and can be used to design new derivatives with improved binding characteristics. For instance, docking Echitamine against known cancer targets could reveal the structural basis for its antitumor activity. researchgate.net

Furthermore, in silico methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of Echitamine and its derivatives, which is crucial for drug development. dergipark.org.tr By integrating these computational approaches with experimental studies, researchers can accelerate the process of identifying and optimizing new drug candidates based on the Echitamine scaffold. This synergy between computational and experimental research will be vital for advancing our understanding of Echitamine chloride and its potential therapeutic applications. nih.gov

Q & A

Q. How can researchers validate the accuracy of analytical methods for quantifying echitamine chloride in plant extracts?

To ensure method reliability, intra-day and inter-day precision studies should be conducted with multiple replicates (e.g., n=3) across a range of concentrations. For example, HPTLC-HRMS validation for echitamine chloride showed intra-day %RSD values of 0.43–2.83% and inter-day %RSD values of 0.21–3.65%, with acceptable %CV ranges (4.75–9.54%) . Researchers should also calculate recovery rates and linearity across the expected concentration range.

Q. What experimental models are suitable for preliminary screening of echitamine chloride’s anti-cataract activity?

In vitro models using goat lenses incubated in glucose-rich artificial aqueous humor (e.g., 55 mM glucose for 72 hours) are effective. Biochemical parameters such as Na+/K+ ion levels and Na+-K+-ATPase activity can quantify lens opacity prevention. Echitamine chloride (tested at 0.1–1.0 mM) significantly maintained ion homeostasis and enzyme activity in this model, unlike structurally similar alkaloids .

Q. How is the pancreatic lipase inhibitory activity of echitamine chloride quantified?

Use enzymatic assays with purified pancreatic lipase and a colorimetric substrate (e.g., p-nitrophenyl palmitate). Echitamine chloride’s IC50 value (10.92 µM) was determined through dose-response curves, with comparisons to reference inhibitors like Orlistat. Ensure consistency in buffer conditions (pH, temperature) and substrate concentration across replicates .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported toxicity profiles of echitamine chloride?

While acute toxicity studies in rodents show low toxicity (e.g., no mortality at 240 mg/kg body weight over 30 days), chronic toxicity data are limited. Contrasting reports of organ deformities in hydro-alcoholic extracts of Alstonia scholaris suggest matrix effects or synergism with other alkaloids. Researchers should isolate echitamine chloride and conduct long-term in vivo studies, monitoring histopathological changes and biochemical markers .

Q. What experimental design considerations are critical for comparing echitamine chloride’s IC50 values across studies?

Variability in IC50 values (e.g., pancreatic lipase vs. anti-tumor targets) may arise from differences in assay conditions, enzyme sources, or cell lines. Standardize protocols by using commercial enzyme preparations (e.g., porcine pancreatic lipase) and validate cell viability assays (e.g., MTT for anti-tumor activity). Cross-study comparisons require normalization to reference inhibitors and statistical validation of dose-response curves .

Q. How can the anti-tumor mechanism of echitamine chloride be further elucidated?

Mechanistic studies should combine DNA fragmentation assays (e.g., TUNEL staining) with apoptosis markers (e.g., caspase-3 activation). Transcriptomic or proteomic profiling can identify downstream targets, such as Bcl-2 family proteins. In vivo xenograft models are essential to validate efficacy and assess pharmacokinetic parameters like bioavailability and tissue distribution .

Q. What strategies optimize the translation of in vitro anti-cataract findings to preclinical models?

Extend in vitro results to diabetic animal models (e.g., streptozotocin-induced rats) by administering echitamine chloride via topical or systemic routes. Monitor lens opacity progression using slit-lamp microscopy and correlate with glycation end-product (AGE) levels in ocular tissues. Address species-specific differences in lens metabolism by comparing outcomes across multiple models .

Methodological Recommendations

- Analytical Validation : Include spike-and-recovery experiments for plant extracts to account for matrix interference .

- Dose Optimization : Use pharmacokinetic data to refine dosing regimens in animal studies, ensuring plasma concentrations align with in vitro IC50 values .

- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting, including raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.